molecular formula C6H12IOP B13761386 3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide CAS No. 61183-61-7

3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide

Katalognummer: B13761386
CAS-Nummer: 61183-61-7
Molekulargewicht: 258.04 g/mol
InChI-Schlüssel: QYDQYSCXPQPTIO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide is a chemical compound with the molecular formula C6H12OP+ and a molecular weight of 258.04 g/mol It is known for its unique bicyclic structure, which includes a phosphonium ion and an oxygen atom within the ring system

Analyse Chemischer Reaktionen

3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphonium ion to a phosphine, altering the compound’s reactivity.

    Substitution: The compound can participate in substitution reactions, where the phosphonium ion is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide involves its reactivity as a phosphonium ion. The compound can interact with various molecular targets, including nucleophiles and electrophiles, through its positively charged phosphorus atom. This interaction can lead to the formation of new chemical bonds and the modification of existing structures .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide include:

The uniqueness of this compound lies in its phosphonium ion, which imparts distinct reactivity and makes it valuable for specific applications in chemistry and industry.

Eigenschaften

CAS-Nummer

61183-61-7

Molekularformel

C6H12IOP

Molekulargewicht

258.04 g/mol

IUPAC-Name

3,3-dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide

InChI

InChI=1S/C6H12OP.HI/c1-8(2)3-5-6(4-8)7-5;/h5-6H,3-4H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

QYDQYSCXPQPTIO-UHFFFAOYSA-M

Kanonische SMILES

C[P+]1(CC2C(C1)O2)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.